molecular formula C13H14N2O4 B11805163 (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide

(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide

Katalognummer: B11805163
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: YMXCZMNALXTAKA-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide is a chemical compound that features a phthalimide moiety linked to a hydroxypentanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the hydroxypentanamide chain. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The phthalimide moiety can be reduced to form a phthalamide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced phthalamides, and substituted analogs with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can interact with active sites of enzymes, inhibiting their activity, while the hydroxypentanamide chain can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

(4S)-4-(1,3-dioxoisoindol-2-yl)-5-hydroxypentanamide

InChI

InChI=1S/C13H14N2O4/c14-11(17)6-5-8(7-16)15-12(18)9-3-1-2-4-10(9)13(15)19/h1-4,8,16H,5-7H2,(H2,14,17)/t8-/m0/s1

InChI-Schlüssel

YMXCZMNALXTAKA-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)CO

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.